4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
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Overview
Description
4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound with a molecular formula of C20H13Cl2N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with α-bromoketones under specific conditions to form the imidazo[1,2-a]pyridine core . This core is then further functionalized with thiophene and benzamide groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The specific conditions, such as temperature, solvent, and catalysts, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, often using halogenated intermediates.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, ethyl acetate, and other organic solvents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide: Similar structure with additional bromine atoms.
6-chloro-4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester: Contains a thiophene ring but differs in functional groups.
Uniqueness
4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-chloro-N-(6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3OS/c19-12-5-3-11(4-6-12)18(24)22-17-16(14-2-1-9-25-14)21-15-8-7-13(20)10-23(15)17/h1-10H,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIGTAXUAFMPQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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